1,3-Dinitrodibenzo[b,f]oxepine
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Overview
Description
1,3-Dinitrodibenzo[b,f]oxepine is a heterocyclic compound belonging to the family of oxepines It consists of a seven-membered oxepine ring fused with two benzene rings and two nitro groups at positions 1 and 3
Mechanism of Action
Target of Action
1,3-Dinitrodibenzo[b,f]oxepine is a derivative of dibenzo[b,f]oxepine, which is known to have several medicinally relevant targets . One of the primary targets of dibenzo[b,f]oxepine derivatives is the microtubule . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound undergoes nucleophilic substitution with O- and S-nucleophiles, selectively replacing the nitro group at position 1 (peri-nitro group) . This interaction with its targets leads to changes in the cell’s microtubule dynamics .
Biochemical Pathways
The interaction of this compound with microtubules affects the normal functioning of these structures, thereby influencing several biochemical pathways . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, which is a programmed cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of microtubule dynamics . This disruption can lead to cell cycle arrest and induce apoptosis, thereby exerting a potential anti-cancer effect .
Biochemical Analysis
Biochemical Properties
It is known that dibenzo[b,f]oxepine derivatives, to which 1,3-Dinitrodibenzo[b,f]oxepine belongs, have the potential to interact with microtubules’ stability . They can bind to the colchicine binding site in tubulin, leading to the disruption of the microtubular cytoskeleton .
Cellular Effects
It is known that dibenzo[b,f]oxepine derivatives have antiproliferative activity against cancer cell lines . They interact with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton .
Molecular Mechanism
It is known that dibenzo[b,f]oxepine derivatives can interact with the colchicine binding site in tubulin . This interaction leads to the disruption of the microtubular cytoskeleton, which can have significant effects on cell function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dinitrodibenzo[b,f]oxepine can be synthesized through several methods. One common approach involves the cyclocondensation of substituted 2-nitro-1-bromobenzene with substituted 2-aminophenols under basic conditions. This reaction typically occurs in a microwave oven, resulting in high yields and short reaction times . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in a one-pot reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups at positions 1 and 3 can be selectively replaced by nucleophiles such as O- and S-nucleophiles.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or thiols in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted dibenzo[b,f]oxepines with different functional groups.
Reduction: 1,3-Diaminodibenzo[b,f]oxepine.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
1,3-Dinitrodibenzo[b,f]oxepine has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as microtubule inhibitors, which can be useful in cancer therapy.
Materials Science: It is used in the development of advanced materials, including electronic and energy materials.
Analytical Chemistry: The compound is used as a reagent and reference material in various analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: A parent compound with similar structural features but without nitro groups.
1,3-Diaminodibenzo[b,f]oxepine: A reduced form of 1,3-dinitrodibenzo[b,f]oxepine with amino groups instead of nitro groups.
Dibenzo[b,f][1,4]oxazepine: A related compound with an additional nitrogen atom in the oxepine ring.
Uniqueness
This compound is unique due to the presence of nitro groups at positions 1 and 3, which impart distinct chemical reactivity and biological activity. The nitro groups enhance the compound’s ability to undergo nucleophilic substitution and reduction reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2,4-dinitrobenzo[b][1]benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHKLRGEWUCJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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